N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride
Overview
Description
N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4O and its molecular weight is 240.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Properties
N-Heterocyclic compounds, including indazole derivatives, are key scaffolds in organic chemistry with diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The synthesis of 1,4-disubstituted 1,2,3-triazoles, a related class, highlights the importance of click chemistry in developing compounds with significant biological activities. Such synthetic methodologies could potentially apply to N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride, indicating its versatility in chemical synthesis and modification for enhanced biological activities (Kaushik et al., 2019).
Therapeutic Applications and Biological Activities
Indazole derivatives have been identified with a wide variety of biological activities, leading to the development of novel therapeutic agents. They possess promising anticancer and anti-inflammatory activities and have applications in disorders involving protein kinases and neurodegeneration. This suggests that this compound could have potential therapeutic value, warranting further investigation into its specific biological activities and mechanisms of action (Denya, Malan, & Joubert, 2018).
Potential in Drug Development
The review of amino-1,2,4-triazoles, which share structural similarities with indazole derivatives, emphasizes their use in the fine organic synthesis industry, including the production of pharmaceuticals. These compounds' applications in agriculture, medicine, and as corrosion inhibitors suggest that this compound could also be explored for similar uses, especially in drug development for various health conditions (Nazarov et al., 2021).
Properties
IUPAC Name |
N-(2-aminoethyl)-1H-indazole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.ClH/c11-5-6-12-10(15)9-7-3-1-2-4-8(7)13-14-9;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDGPBQQJZGLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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